Methyl Salicylate

Description

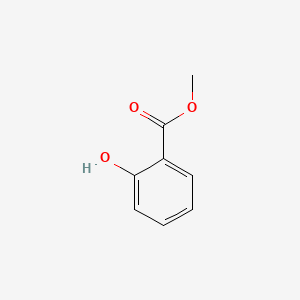

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWPMRLSEDHDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-93-8 (hydrochloride salt) | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025659 | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ | |

CAS No. |

119-36-8 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl salicylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAV5U5022Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.5 °F (NTP, 1992), -8.6 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of Methyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (C₈H₈O₃), an organic ester renowned for its characteristic minty aroma, is a compound of significant interest in the pharmaceutical and flavor industries.[1][2] Naturally produced by a variety of plants, it serves as a valuable raw material for topical analgesics, flavorings, and fragrances.[1][3] This technical guide provides an in-depth exploration of the primary natural sources of this compound and a detailed examination of the principal extraction methodologies employed for its isolation. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of this compound

This compound is biosynthesized by numerous plant species, with two genera, Gaultheria and Betula, being the most commercially significant sources.

-

Gaultheria procumbens (Wintergreen): The leaves of this small, low-growing shrub are a primary source of natural this compound, often referred to as wintergreen oil.[1][4] The essential oil obtained from wintergreen leaves can contain over 98% this compound.[5]

-

Betula lenta (Sweet Birch): The bark of the sweet birch tree is another major natural source of this compound. The oil extracted from sweet birch bark is chemically almost identical to that of wintergreen oil, with this compound being the predominant component.[1][6]

In these plants, this compound is typically stored as a non-volatile glycoside, primarily gaultherin.[5] During the extraction process, enzymatic or chemical hydrolysis cleaves the glycosidic bond, releasing the volatile this compound.

Biosynthesis of this compound

The biosynthesis of this compound in plants originates from the shikimate pathway, which produces the precursor chorismate.[7][8][9] From chorismate, two distinct pathways can lead to the formation of salicylic acid: the isochorismate pathway and the phenylalanine ammonia-lyase (PAL) pathway.[1] The final step in the biosynthesis of this compound is the methylation of the carboxyl group of salicylic acid, a reaction catalyzed by the enzyme salicylic acid methyltransferase (SAMT).

Biosynthesis of this compound from Chorismate.

Extraction Methodologies

Several techniques are employed for the extraction of this compound from its natural sources. The choice of method depends on factors such as the desired purity, yield, cost, and environmental impact.

Steam Distillation and Hydro-distillation

Steam distillation is the most traditional and widely used method for extracting essential oils, including wintergreen and sweet birch oils.[1][10] This process involves passing steam through the plant material, which vaporizes the volatile compounds. The vapor mixture is then condensed and collected, whereupon the less dense essential oil separates from the aqueous phase (hydrosol).[4] Hydro-distillation is a variation where the plant material is immersed in water that is then brought to a boil.

Experimental Protocol: Steam Distillation of Gaultheria procumbens Leaves

-

Plant Material Preparation: Freshly harvested or carefully dried leaves of Gaultheria procumbens are macerated or chopped to increase the surface area for efficient oil extraction.[3]

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The distillation flask is filled with a known quantity of the prepared plant material and water.

-

Distillation: The water is heated to boiling, and the steam passes through the plant material, carrying the volatile this compound with it.[10] The distillation is continued for a specific duration, typically several hours, until no more oil is collected.[11]

-

Collection and Separation: The condensed distillate is collected in a graduated burette, where the oil and water layers separate. The volume of the collected essential oil is recorded.

-

Drying and Storage: The collected oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water. The purified oil is then stored in a sealed, dark glass vial at a low temperature.

References

- 1. Page loading... [guidechem.com]

- 2. Natural abundance 2H-ERETIC-NMR authentication of the origin of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. oils4life.co.uk [oils4life.co.uk]

- 5. Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Authentication and Market Survey of Sweet Birch (Betula lenta L.) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (C₈H₈O₃), an organic ester naturally derived from the wintergreen plant, is a compound of significant interest across the pharmaceutical, cosmetic, and food industries. Its characteristic minty aroma and analgesic properties have led to its widespread use as a flavoring agent and a topical analgesic for musculoskeletal pain.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical properties is paramount for formulation development, quality control, and exploring new therapeutic applications. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visual representation of its key chemical transformations.

Physical Properties of this compound

This compound is a colorless to pale yellow or reddish oily liquid at room temperature, recognized by its strong and characteristic wintergreen odor.[2][3][4] A summary of its key physical properties is presented in the tables below.

General Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [5] |

| Molecular Weight | 152.15 g/mol | [1][5] |

| Appearance | Colorless to pale yellow or reddish oily liquid | [2][3][4] |

| Odor | Characteristic wintergreen odor | [2][3][4] |

Thermal and Density Properties

| Property | Value | Reference |

| Melting Point | -8.6 °C (16.5 °F; 264.5 K) | [4][6] |

| Boiling Point | 222 °C (432 °F; 495 K) | [4][6] |

| Density | 1.174 g/cm³ | [6] |

| Vapor Pressure | 1 mmHg at 54 °C | [5][6] |

| Flash Point | 96 °C (205 °F) | [4][7] |

Solubility and Partition Coefficient

| Property | Value | Reference |

| Solubility in Water | 0.639 g/L at 21 °C; 0.697 g/L at 30 °C | [6] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and glacial acetic acid | [3][4] |

| LogP (Octanol/Water) | 2.55 | [3] |

Optical and Spectroscopic Properties

| Property | Value | Reference |

| Refractive Index (nD) | 1.536 | [4][6] |

| UV-Vis Absorbance Maximum (in Methanol) | 305 nm | [3] |

| Acidity (pKa) | 9.8 | [6] |

Chemical Properties and Reactions

This compound, as an ester, undergoes characteristic reactions such as hydrolysis and can be synthesized through esterification.

Synthesis of this compound (Esterification)

This compound is commercially produced by the esterification of salicylic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid.[4][8] The reaction is reversible and is driven to completion by using an excess of one of the reactants, usually methanol.[9]

Hydrolysis of this compound

Under basic conditions, this compound can be hydrolyzed to yield salicylic acid and methanol.[10][11] This reaction is essentially the reverse of its synthesis.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound, as well as its synthesis and hydrolysis.

Determination of Physical Properties

1. Melting Point:

The melting point of this compound can be determined using a standard capillary melting point apparatus. A small amount of the solidified sample is introduced into a capillary tube, which is then placed in the apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range.

2. Boiling Point:

The boiling point can be determined by distillation, following a method similar to ASTM D850 for industrial aromatic hydrocarbons.[12] A sample of this compound is heated in a distillation flask, and the temperature of the vapor that distills is recorded as the boiling point.

3. Density:

The density of this compound can be measured using a digital density meter according to a procedure analogous to ASTM D4052.[6] A small, precise volume of the liquid is introduced into an oscillating U-tube, and the density is calculated from the oscillation frequency.

4. Solubility in Water:

The water solubility can be determined using the flask method as described in OECD Guideline 105.[13][14] An excess amount of this compound is stirred in a flask with a known volume of water at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as UV-Vis spectrophotometry or gas chromatography.

5. Vapor Pressure:

The vapor pressure of this compound can be determined using a static method. The sample is placed in a thermostated container connected to a pressure measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

6. Refractive Index:

The refractive index can be measured using an Abbe refractometer, following a standard procedure like ASTM D1218.[3][4] A drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature and wavelength (typically the sodium D-line).

Spectroscopic Analysis

1. UV-Vis Spectroscopy:

A solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded using a spectrophotometer over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is then identified.[3]

2. Infrared (IR) Spectroscopy:

An IR spectrum of neat this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. A drop of the liquid is placed on the ATR crystal, and the spectrum is recorded. Key functional groups to be identified include the hydroxyl (-OH) stretch, the carbonyl (C=O) stretch of the ester, and the aromatic C-H and C=C stretches.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

For ¹H and ¹³C NMR spectroscopy, a sample is prepared by dissolving this compound in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[15] The spectra are then recorded on an NMR spectrometer.

4. Mass Spectrometry (MS):

A mass spectrum can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is ionized, and the mass-to-charge ratio of the resulting fragments is measured to determine the molecular weight and fragmentation pattern.

Chemical Synthesis and Reactions

1. Synthesis of this compound (Fischer Esterification):

-

Materials: Salicylic acid, methanol, concentrated sulfuric acid, sodium bicarbonate solution, anhydrous magnesium sulfate, ether (or other suitable organic solvent).

-

Procedure:

-

Dissolve salicylic acid in an excess of methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Reflux the mixture for a specified time (e.g., 1-2 hours).

-

After cooling, pour the reaction mixture into a separatory funnel containing water.

-

Extract the this compound with an organic solvent like ether.

-

Wash the organic layer sequentially with water and sodium bicarbonate solution to remove unreacted acid and catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation to obtain crude this compound.

-

Purify the product by vacuum distillation.[16]

-

2. Hydrolysis of this compound:

-

Materials: this compound, sodium hydroxide solution, hydrochloric acid or sulfuric acid.

-

Procedure:

-

Place this compound in a round-bottom flask and add an aqueous solution of sodium hydroxide.

-

Reflux the mixture for a specified time (e.g., 30-60 minutes) to hydrolyze the ester.[10][11]

-

Cool the reaction mixture.

-

Acidify the cooled solution with a strong acid (e.g., HCl or H₂SO₄) to precipitate the salicylic acid.

-

Collect the precipitated salicylic acid by vacuum filtration.

-

The salicylic acid can be further purified by recrystallization from hot water.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and its key chemical transformations.

Caption: Chemical structure of methyl 2-hydroxybenzoate (this compound).

Caption: Reaction scheme for the synthesis of this compound.

Caption: Reaction scheme for the hydrolysis of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. matestlabs.com [matestlabs.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. ASTM D4052 - eralytics [eralytics.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. store.astm.org [store.astm.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. chemlab.truman.edu [chemlab.truman.edu]

- 16. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

Methyl Salicylate (MeSA) as a Volatile Organic Compound in Plant Communication: A Technical Guide

Executive Summary: Methyl salicylate (MeSA), a volatile derivative of the phytohormone salicylic acid (SA), serves as a critical signaling molecule in the plant kingdom.[1][2] It functions as both a mobile signal within the plant to establish systemic acquired resistance (SAR) and as an airborne messenger for inter-plant communication, warning neighboring plants of impending threats.[3][4][5] Upon perception, MeSA is converted back to salicylic acid in the receiving plant, triggering a cascade of defense responses against a broad range of pathogens and herbivores.[6][7] Furthermore, MeSA plays a pivotal role in tritrophic interactions by repelling herbivorous insects while simultaneously attracting their natural enemies.[8][9][10] This guide provides an in-depth examination of the biosynthesis of MeSA, its multifaceted roles in plant communication, and the signaling pathways it activates. It also summarizes quantitative data on MeSA emissions and details the experimental protocols used for its study, offering a comprehensive resource for researchers in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical communication systems to respond to environmental challenges. Volatile organic compounds (VOCs) are central to this communication network, mediating interactions with other plants, insects, and microbes.[11] Among these, this compound (MeSA), the methyl ester of salicylic acid, has emerged as a key player.[12][13] It is produced by a wide variety of plant species, often in response to biotic stresses like pathogen infection or herbivory.[14][15] As a volatile compound, MeSA can travel through the air, acting as an "airborne warning" to nearby plants, which can then prime or induce their own defense mechanisms.[3][16] It is also recognized as a critical phloem-mobile signal for establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity in distal parts of the infected plant.[1][5] This document explores the core mechanisms of MeSA-mediated plant communication, from its synthesis to its ecological impacts.

Biosynthesis and Regulation of this compound

The synthesis of MeSA is intrinsically linked to the salicylic acid (SA) pathway. SA itself is synthesized from chorismate, the end product of the shikimate pathway, via two distinct routes: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[17][18] The conversion of SA to MeSA is a crucial regulatory step, transforming a non-volatile defense hormone into a mobile signal.

This conversion is catalyzed by the enzyme Salicylic Acid Methyl Transferase (SAMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of SA.[12] This reaction occurs in the cytoplasm of cells in the stressed tissue. The volatility of MeSA allows it to be released into the atmosphere or transported through the phloem.[19] The process is reversible; the enzyme Salicylic Acid-Binding Protein 2 (SABP2) , which possesses this compound esterase activity, can convert MeSA back into SA, which is essential for signal perception in the receiver tissue.[5][12]

Role in Plant-Plant Communication

One of the most well-documented roles of MeSA is as an airborne signal that mediates communication between a damaged plant and its healthy neighbors. When a plant is attacked by a pathogen, such as the Tobacco Mosaic Virus (TMV), it produces high levels of SA in the infected leaves, which is then converted to and released as volatile MeSA.[3][17]

Neighboring plants perceive this airborne MeSA, typically through their stomata.[6] Inside the receiver plant's tissues, MeSA is converted back to SA by the SABP2 enzyme.[5] The resulting increase in endogenous SA levels activates the SAR pathway, leading to the expression of pathogenesis-related (PR) genes and the accumulation of antimicrobial compounds.[6] This "forewarning" allows the receiving plant to mount a faster and stronger defense response upon subsequent attack, enhancing the resilience of the entire plant community.[20][21]

Role in Plant-Insect Interactions

MeSA is a key mediator in tritrophic interactions, influencing the behavior of both herbivores and their natural enemies.

-

Herbivore Repellence: Many herbivorous insects, particularly phloem-feeders like aphids, use plant volatiles as cues to find suitable hosts. The emission of MeSA often signals that a plant is already under attack or has activated its defenses, making it a less suitable food source.[16] Consequently, MeSA can act as a repellent, deterring herbivores from colonizing the plant.[8][9] For instance, synthetic MeSA has been shown to repel aphid pests in barley, delaying spring colonization.[9]

-

Attraction of Natural Enemies: Conversely, the same MeSA signal that repels herbivores can act as an attractant for their predators and parasitoids.[10] This phenomenon, known as "indirect defense," is a classic example of a tritrophic interaction. Predatory mites, ladybugs, and parasitic wasps use MeSA as a chemical cue to locate their prey.[10] By recruiting these "bodyguards," the plant enhances its protection against herbivory.[8]

Signaling in the Receiver Plant

The perception of MeSA and subsequent activation of defense signaling is a critical process. Whether MeSA arrives as an airborne signal or is transported via the phloem, the downstream mechanism is conserved. The process requires the conversion of MeSA back to its biologically active form, salicylic acid.

-

Uptake and Conversion: Volatile MeSA enters the leaf tissue, primarily through the stomata.[6] In the cytoplasm, the ester bond of MeSA is hydrolyzed by the methyl esterase activity of SABP2, releasing SA.[5]

-

SA Perception: The newly formed SA is perceived by receptors, such as the NPR (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES) proteins.[6]

-

Signal Transduction: This binding event initiates a downstream signaling cascade. NPR1, a key transcriptional co-activator, translocates to the nucleus.

-

Gene Expression: In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes.[6] The products of these genes have antimicrobial properties and contribute to strengthening the cell wall, culminating in a state of Systemic Acquired Resistance (SAR).

Quantitative Analysis of MeSA Emission

The emission of MeSA is highly dynamic and dependent on the plant species and the nature of the stress. Quantitative data is crucial for understanding the ecological relevance of this signal.

Table 1: MeSA Emission Rates Induced by Biotic Stress

| Plant Species | Stressor | MeSA Emission Rate (ng g DW⁻¹ h⁻¹) | Comments | Source |

| Nicotiana tabacum (Tobacco) | Pseudomonas syringae pv. maculicola ES4326 | ~3500 (peak at 36h) | Emission detected within 12 hours of inoculation. | [22] |

| Nicotiana tabacum (Tobacco) | Pseudomonas syringae pv. tabaci | ~1500 (peak at 48h) | Lower emission compared to the avirulent strain. | [22] |

| Pinus sylvestris (Scots Pine) | Cinara pinea (Pine aphid) | Significantly increased (density-dependent) | MeSA was the most reliable indicator of aphid infestation. | [15] |

| Solanum lycopersicum (Tomato) | Tetranychus urticae (Spider mite) | Significantly increased post-infestation | Silencing SAMT gene abolished MeSA emission. | [23] |

Table 2: MeSA Emission Rates Induced by Abiotic Stress

| Plant Species | Stressor | MeSA Emission Rate (pmol m⁻² s⁻¹) | Comments | Source |

| Solanum lycopersicum (Tomato) | Heat Stress (42°C) | ~20-150 (peak) | Significant increase in MeSA emissions during heat stress. | [24] |

| Quercus ilex (Holm Oak) | MeSA Fumigation (ca. 60 mm³ m⁻³) | Not applicable (inducer) | Fumigation led to a 3-4 fold increase in monoterpene emissions. | [25] |

Experimental Methodologies

The study of plant volatiles like MeSA requires specialized techniques for collection and analysis to ensure accuracy and avoid contamination.

Protocol for VOC Collection: Dynamic Headspace Sampling

Dynamic headspace sampling (or "push-pull" system) is a common method for collecting VOCs from plants in a controlled environment.[26]

-

Objective: To trap airborne VOCs released by a plant (or part of a plant) for subsequent analysis.

-

Materials:

-

Glass chamber or poly-ethylene terephthalate (PET) oven bag to enclose the plant/leaf.

-

Air pump system (for both pushing and pulling air).

-

Flow meters to regulate airflow.

-

Air purification filter (e.g., activated charcoal) to provide clean, VOC-free incoming air.

-

Adsorbent traps/tubes (e.g., containing Tenax® TA or Porapak™ Q) to capture VOCs.

-

Teflon tubing for all connections.

-

-

Methodology:

-

Gently enclose the plant or a specific leaf in the collection chamber, ensuring a proper seal.

-

Connect the purified air source to the inlet of the chamber. Air is pushed into the chamber at a constant, known flow rate (e.g., 1 L/min).

-

Connect the outlet of the chamber to an adsorbent trap.

-

Connect the other end of the trap to a vacuum pump, which pulls air through the system at a slightly lower flow rate than the inlet (e.g., 0.8 L/min). This creates positive pressure and prevents ambient, unfiltered air from entering.

-

Run the system for a defined collection period (e.g., 4-8 hours).

-

After collection, remove the adsorbent trap and seal it tightly. The trapped VOCs are now ready for analysis.

-

Protocol for VOC Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying individual compounds within a complex volatile blend.[27][28]

-

Objective: To identify and quantify MeSA and other VOCs collected in an adsorbent trap.

-

Instrumentation:

-

Thermal Desorption (TD) unit.

-

Gas Chromatograph (GC) with a suitable capillary column (e.g., nonpolar DB-5 or midpolar DB-624).

-

Mass Spectrometer (MS) detector.

-

Authentic chemical standard of this compound for comparison.

-

-

Methodology:

-

Thermal Desorption: Place the adsorbent trap into the TD unit. The unit rapidly heats the trap, releasing the captured VOCs into a carrier gas stream (e.g., Helium).

-

Injection & Separation: The carrier gas transfers the VOCs into the GC column. The GC oven temperature is programmed to increase gradually. Compounds separate based on their boiling points and affinity for the column's stationary phase, eluting at different times.

-

Detection & Identification: As compounds elute from the GC column, they enter the MS. The MS ionizes the molecules (e.g., via electron impact) and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.

-

Data Analysis: The mass spectrum of an unknown peak is compared to a library of known spectra (e.g., NIST library) for tentative identification. Confirmation is achieved by comparing both the retention time and the mass spectrum to that of an authentic MeSA standard run under the same conditions.

-

Quantification: The amount of MeSA can be calculated by comparing the peak area from the sample to a calibration curve generated from known concentrations of the authentic standard.

-

Conclusion and Future Perspectives

This compound is unequivocally a central signaling molecule in plant communication, operating within a sophisticated chemical language that governs defense, resistance, and multi-trophic interactions. Its dual role as a mobile endogenous signal for SAR and an airborne exogeneous signal for inter-plant communication highlights its ecological significance. The ability of MeSA to modulate insect behavior further underscores its potential for application in sustainable agriculture, for example, in "push-pull" strategies for pest management.[8]

Future research should focus on elucidating the finer details of MeSA perception at the cell membrane, identifying potential protein receptors, and understanding the cross-talk between the MeSA signaling pathway and other phytohormonal pathways. Furthermore, exploring the diversity of SAMT and SABP2 enzymes across different plant species could reveal new insights into the evolution and specificity of plant communication networks. For drug development professionals, understanding how plants naturally produce and respond to this aspirin-like compound could inspire novel approaches for enhancing crop resilience and developing new bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of this compound in plant growth under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl-salicylate: A surveillance system for triggering immunity in neighboring plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a critical mobile signal for plant systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salicylic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Exogenous Application of this compound Induces Defence in Brassica against Peach Potato Aphid Myzus persicae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioone.org [bioone.org]

- 10. mdpi.com [mdpi.com]

- 11. studenttheses.uu.nl [studenttheses.uu.nl]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Plant–Plant Communication: Is There a Role for Volatile Damage-Associated Molecular Patterns? [frontiersin.org]

- 14. Page loading... [guidechem.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Effects of this compound on Host Plant Acceptance and Feeding by the Aphid Rhopalosiphum padi [frontiersin.org]

- 17. tandfonline.com [tandfonline.com]

- 18. bioone.org [bioone.org]

- 19. real.mtak.hu [real.mtak.hu]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. This compound production in tomato affects biotic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Identification of this compound as the principal volatile component in the methanol extract of root bark of Securidaca longepedunculata Fers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Determination of Methyl Salicylate in Plasma by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl salicylate is a widely used active ingredient in topical analgesics and is also found in various food products and flavorings. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, toxicological assessments, and monitoring patient exposure. This document provides detailed application notes and protocols for the determination of this compound in plasma using two common High-Performance Liquid Chromatography (HPLC) methods: HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. Method Comparison and Data Presentation

Two primary HPLC-based methods are presented for the quantification of this compound in plasma. The first is a robust and widely accessible HPLC-UV method, suitable for routine analysis. The second is a high-sensitivity LC-MS/MS method, ideal for studies requiring lower limits of quantification.[1] A summary of their key quantitative parameters is provided in the table below for easy comparison.

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Linearity Range | 25 - 175 µg/mL[2] | 1.75 - 50.0 ng/mL[1] |

| Correlation Coefficient (R²) | 0.9999[2] | Not explicitly stated, but quantitation is based on a weighted linear regression analysis (1/concentration²) of peak area ratios.[1] |

| Recovery | 99.78 - 100.0%[2] | Not explicitly stated. |

| Limit of Detection (LOD) | 0.0271 µg/mL | Not explicitly stated, but the lower limit of quantification is 1.75 ng/mL.[1] |

| Limit of Quantification (LOQ) | Not explicitly stated, but the linearity range starts at 25 µg/mL.[2] | 1.75 ng/mL[1] |

| Precision (RSD%) | < 2.0% for intra- and inter-day precision[2] | Not explicitly stated. |

| Internal Standard | Not specified in the provided source. | d4-Methyl Salicylate[1] |

II. Experimental Protocols

A. HPLC-UV Method Protocol

This protocol is based on a reversed-phase HPLC method with UV detection.[2]

1. Materials and Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (Glacial, analytical grade)

-

This compound reference standard

-

Human plasma (blank)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.45 µm)

-

HPLC vials

2. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[2]

-

Mobile Phase: Methanol:Water (65:35, v/v) containing 1.0% acetic acid[2]

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: 30 ± 0.5°C[2]

-

Injection Volume: 20 µL[2]

-

Detection Wavelength: 304 nm[2]

3. Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 25, 50, 75, 100, 125, 150, and 175 µg/mL).[2]

4. Plasma Sample Preparation (Protein Precipitation):

-

Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 600 µL of acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

-

Inject 20 µL of the prepared sample into the HPLC system.

-

Record the chromatogram and integrate the peak area for this compound.

-

Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak areas on the calibration curve.

B. LC-MS/MS Method Protocol

This protocol outlines a high-sensitivity method for the determination of this compound in human plasma using LC-MS/MS.[1]

1. Materials and Reagents:

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

This compound reference standard

-

d4-Methyl Salicylate (internal standard)

-

Human plasma (blank)

-

Microcentrifuge tubes (1.5 mL)

2. Instrumentation and Chromatographic Conditions:

-

LC-MS/MS System: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: (Details not specified in the source, a C18 column is commonly used for such analyses).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid, is a common starting point.

-

Flow Rate: (To be optimized based on the column dimensions).

-

Injection Volume: (To be optimized).

3. Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI)[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[1]

-

MRM Transitions: (To be determined by infusing the this compound and d4-methyl salicylate standards into the mass spectrometer).

4. Standard and Sample Preparation:

-

Standard Solutions: Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of this compound and a fixed concentration of the internal standard, d4-methyl salicylate.[1] The calibration range is 1.75 - 50.0 ng/mL.[1]

-

Sample Preparation (Protein Precipitation with Derivatization):

-

To a 75.0 µL aliquot of human plasma (containing the analyte and internal standard), a protein precipitation with a derivatization procedure is applied.[1] (The specific derivatizing agent and reaction conditions are not detailed in the provided source but would be a critical part of the method).

-

The sample is then processed similarly to the protein precipitation method described in the HPLC-UV protocol (vortexing, centrifugation).

-

5. Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Acquire data in MRM mode.

-

Quantify this compound using a weighted linear regression analysis (1/concentration²) of the peak area ratios of the analyte to the internal standard.[1]

III. Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of this compound in plasma.

Analytical Relationship Diagram

Caption: Relationship between the analyte, matrix, and analytical process.

References

Application Notes and Protocols for Using Methyl Salicylate as a Clearing Agent in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, a key component of wintergreen oil, is a widely used clearing agent in microscopy for rendering biological tissues transparent. This process, known as tissue clearing, is essential for three-dimensional imaging of intact specimens, allowing for the detailed visualization of cellular structures and networks within whole organs and thick tissue sections. This compound's high refractive index, compatibility with some fluorescent proteins, and relatively low cost make it a valuable tool in various research fields, including neuroscience, developmental biology, and pathology.

The fundamental principle behind tissue clearing with this compound involves replacing the water and lipids within a tissue with a medium that has a refractive index closely matching that of the tissue's proteins. This refractive index matching minimizes light scattering, which is the primary cause of opacity in biological tissues, thereby making the specimen transparent.[1][2]

Advantages and Disadvantages

This compound offers several benefits as a clearing agent:

-

High Refractive Index: Its refractive index of approximately 1.536 is very close to that of immersion oil and glass, which minimizes spherical aberration and allows for deep imaging with high-resolution oil immersion objectives.[3][4]

-

Good Transparency: It effectively clears a variety of tissues, enabling high-quality three-dimensional imaging.[3][5]

-

Fluorescence Preservation: this compound has been shown to offer better preservation of certain fluorescent proteins, such as RFP and GFP, compared to some other organic solvent-based clearing agents like BABB (benzyl alcohol/benzyl benzoate), especially when tissues are fixed with ethanol.[5][6]

-

Lower Toxicity: It is considered less toxic than other organic solvents like benzene, toluene, and xylene.[4]

However, there are also some limitations to consider:

-

Tissue Shrinkage: The dehydration process required before clearing with this compound can lead to significant tissue shrinkage.[3][7][8][9][10]

-

Cell Morphology: It can cause some disorganization of cell membranes and may not preserve cellular morphology as well as some other clearing agents like TDE (2,2'-thiodiethanol).[4]

-

Incompatibility with Some Stains: While compatible with certain fluorescent proteins, its performance with a wide range of organic dyes can be variable.

-

Strong Odor: this compound has a strong, penetrating odor, necessitating the use of a well-ventilated workspace or a fume hood.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound as a clearing agent.

Table 1: Physical and Optical Properties of this compound

| Property | Value | Reference(s) |

| Refractive Index (n) | ~1.536 | [2] |

| Molecular Formula | C₈H₈O₃ | - |

| Molecular Weight | 152.15 g/mol | - |

Table 2: Comparison of Tissue Shrinkage with Different Clearing Methods

| Clearing Method | Tissue Type | Average Shrinkage (%) | Reference(s) |

| Rapid Processing with this compound | Human soft tissues | 34.67 | [7] |

| Routine Processing (Xylene) | Human soft tissues | 23.13 | [7] |

| This compound / Permount | Insect Brains | Significant shrinkage (not quantified) | [3][8][9][10] |

| SeeDB2G (Ethanol pre-treated) | Insect Brains | Less shrinkage than MS/P | [3][8][9][10] |

| Rapiclear (Ethanol pre-treated) | Insect Brains | Less shrinkage than MS/P | [3][8][9][10] |

Table 3: Refractive Indices of Common Clearing Agents

| Clearing Agent | Refractive Index (n) |

| Water | 1.33 |

| Glycerol | 1.47 |

| This compound | ~1.536 |

| BABB (Benzyl Alcohol/Benzyl Benzoate) | 1.53 - 1.57 |

| TDE (2,2'-thiodiethanol) | 1.52 |

| SeeDB2S | 1.52 |

| Rapiclear | 1.47 - 1.52 |

Experimental Protocols

General Workflow for Tissue Clearing with this compound

The general workflow for tissue clearing with this compound involves fixation, dehydration, and then clearing. The specific incubation times will vary depending on the size and type of the tissue.

Figure 1. General experimental workflow for tissue clearing.

Detailed Protocol for Clearing Thick Tissue Sections

This protocol is a general guideline and should be optimized for your specific tissue and application.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Ethanol (50%, 70%, 90%, 100%)

-

This compound

-

Glass vials or containers

-

Orbital shaker or rotator

Procedure:

-

Fixation:

-

Fix the tissue in 4% PFA in PBS overnight at 4°C. The volume of the fixative should be at least 10 times the volume of the tissue.

-

Wash the tissue thoroughly with PBS (3 x 1 hour) to remove the fixative.

-

-

Dehydration:

-

Dehydrate the tissue through a graded series of ethanol solutions. This is a critical step to remove all water from the tissue.

-

Incubate the tissue in the following ethanol concentrations, each for at least 1 hour (for samples up to 2-3 mm thick; increase incubation time for larger samples):

-

50% ethanol in distilled water

-

70% ethanol in distilled water

-

90% ethanol in distilled water

-

100% ethanol (3 changes)

-

-

Ensure the final 100% ethanol is anhydrous to achieve complete dehydration.

-

-

Clearing:

-

Incubate the dehydrated tissue in this compound.

-

For small samples, clearing can be achieved in as little as 1-2 hours. Larger samples may require overnight incubation.

-

The tissue is considered cleared when it becomes transparent.

-

Perform this step in a well-ventilated area or a fume hood.

-

-

Mounting and Imaging:

-

Mount the cleared tissue in a chamber or on a slide with a coverslip, using fresh this compound as the mounting medium.

-

Image using a confocal, light-sheet, or other suitable microscope. For high-resolution imaging, use an oil-immersion objective with an appropriate refractive index.

-

Protocol for Rapid Tissue Processing for Histology

This protocol is adapted from a study demonstrating a rapid tissue processing technique using this compound as a xylene substitute.[7]

Materials:

-

Neutral Buffered Formalin

-

Ethanol (70%, Absolute)

-

This compound

-

Paraffin Wax

Procedure:

The following table outlines the steps and incubation times for tissues of different thicknesses.

| Step | < 3 mm | 3-5 mm | > 5 mm |

| Fixation in Neutral Buffered Formalin at 60°C | 1 hour | 1 hour (with agitation) | 1 hour (with agitation) |

| Water Wash | 15 min | 15 min | 15 min |

| 70% Alcohol | 30 min | 45 min | 1 hour |

| Absolute Alcohol I | 30 min | 45 min | 1 hour |

| Absolute Alcohol II | 30 min | 45 min | 1 hour |

| This compound | 20 min | 30 min | 45 min |

| Paraffin Wax Impregnation | 1 hour | 1 hour | 1 hour |

| Total Time | 4 h 5 min | 5 h | 6 h |

Signaling Pathways and Logical Relationships

The mechanism of action of this compound as a clearing agent is based on the physical principle of refractive index matching, rather than interacting with specific biological signaling pathways. The process can be visualized as a logical progression of solvent exchange to achieve optical transparency.

Figure 2. Logical workflow of tissue clearing.

Conclusion